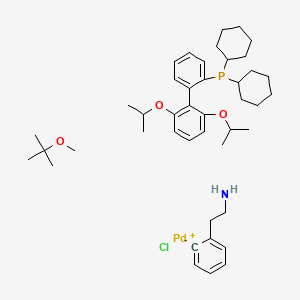
RuPhos Pd G1 methyl t-Butyl Ether Adduct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RuPhos Pd G1 methyl t-Butyl Ether Adduct is a palladium-based catalyst used in various cross-coupling reactions. It is known for its high efficiency and selectivity in forming carbon-carbon and carbon-nitrogen bonds. The compound is a first-generation palladacycle precatalyst, which means it is designed to generate the active palladium species required for catalytic activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RuPhos Pd G1 methyl t-Butyl Ether Adduct involves the coordination of palladium with RuPhos ligand and methyl t-butyl ether. The reaction typically requires a palladium source, such as palladium chloride, and the RuPhos ligand in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
RuPhos Pd G1 methyl t-Butyl Ether Adduct is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig amination
- Heck reaction
- Hiyama coupling
- Negishi coupling
- Sonogashira coupling
- Stille coupling
- Suzuki-Miyaura coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, organometallic reagents (such as organozinc, organotin, and organoboron compounds), and bases (such as potassium carbonate and sodium tert-butoxide). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Major Products
The major products formed from these reactions are biaryl compounds, arylamines, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
科学的研究の応用
RuPhos Pd G1 methyl t-Butyl Ether Adduct has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and advanced materials
作用機序
The mechanism of action of RuPhos Pd G1 methyl t-Butyl Ether Adduct involves the formation of an active palladium species through the coordination of the RuPhos ligand with palladium. This active species then participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired cross-coupled products. The RuPhos ligand stabilizes the palladium center and enhances its reactivity and selectivity .
類似化合物との比較
Similar Compounds
- BrettPhos Pd G1 methyl t-Butyl Ether Adduct
- XPhos Pd G1 methyl t-Butyl Ether Adduct
- SPhos Pd G1 methyl t-Butyl Ether Adduct
Uniqueness
RuPhos Pd G1 methyl t-Butyl Ether Adduct is unique due to its high efficiency and selectivity in cross-coupling reactions. The RuPhos ligand provides steric and electronic properties that enhance the reactivity of the palladium center, making it suitable for a wide range of substrates and reaction conditions .
特性
分子式 |
C43H65ClNO3PPd |
|---|---|
分子量 |
816.8 g/mol |
IUPAC名 |
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
InChI |
InChI=1S/C30H43O2P.C8H10N.C5H12O.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
InChIキー |
FINPLSBBDVRBPA-UHFFFAOYSA-M |
正規SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
![4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12054012.png)
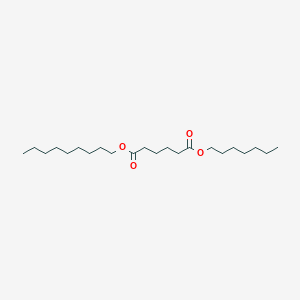
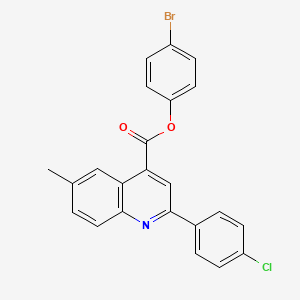
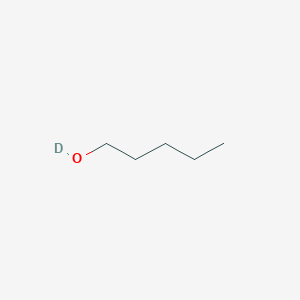

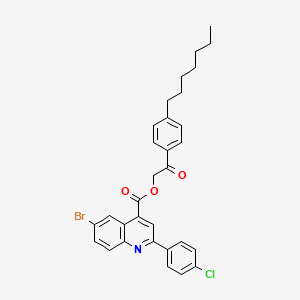
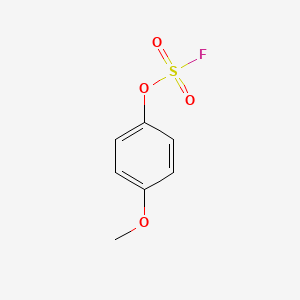

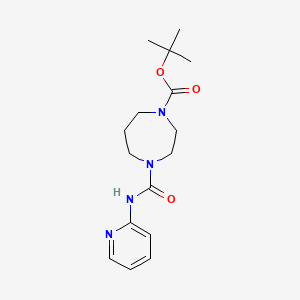
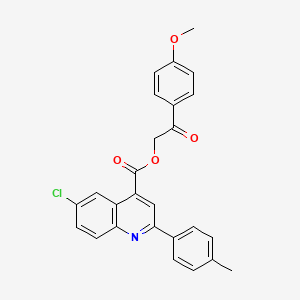
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
